2-Metilpirimidin-2-carboxilato

Descripción general

Descripción

El 2-Pirimidinocarboxilato de metilo es un compuesto orgánico que pertenece a la familia de las pirimidinas, una clase de compuestos orgánicos aromáticos heterocíclicos. Las pirimidinas son conocidas por su importante papel en los sistemas biológicos, particularmente como componentes de los ácidos nucleicos. El 2-Pirimidinocarboxilato de metilo se utiliza en diversas aplicaciones químicas y farmacéuticas debido a sus propiedades estructurales únicas.

Aplicaciones Científicas De Investigación

Methyl 2-Pyrimidine Carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

El mecanismo de acción del 2-Pirimidinocarboxilato de metilo implica su interacción con objetivos moleculares específicos. Por ejemplo, en su papel como agente neuroprotector, inhibe el estrés del retículo endoplásmico y las vías de apoptosis. También modula la vía inflamatoria NF-kB, reduciendo la producción de citocinas proinflamatorias . Estas interacciones resaltan sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades neurodegenerativas y afecciones inflamatorias.

Compuestos Similares:

- Ácido pirimidina-2-carboxílico

- Pirimidina-2-metanol

- 2-Pirimidinocarboxilato de etilo

Comparación: El 2-Pirimidinocarboxilato de metilo es único debido a su grupo éster metílico, que imparte una reactividad química y una actividad biológica distintas en comparación con sus análogos. Por ejemplo, el grupo éster metílico lo hace más lipofílico, mejorando su capacidad para cruzar las membranas biológicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del 2-Pirimidinocarboxilato de metilo generalmente implica la reacción de derivados de pirimidina con agentes metilantes. Un método común incluye la reacción del ácido pirimidina-2-carboxílico con metanol en presencia de un catalizador como el ácido sulfúrico. La reacción se lleva a cabo bajo condiciones de reflujo para obtener 2-Pirimidinocarboxilato de metilo .

Métodos de Producción Industrial: La producción industrial del 2-Pirimidinocarboxilato de metilo a menudo emplea rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores de flujo continuo para mantener condiciones de reacción óptimas y asegurar un alto rendimiento y pureza del producto. El uso de sistemas automatizados permite un control preciso sobre los parámetros de la reacción, lo que lleva a una producción eficiente .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 2-Pirimidinocarboxilato de metilo se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar ácido pirimidina-2-carboxílico.

Reducción: Las reacciones de reducción pueden convertir el grupo carboxilato en un alcohol.

Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar el grupo metoxi con otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se emplean reactivos como metóxido de sodio u otros nucleófilos en condiciones básicas.

Productos Principales Formados:

Oxidación: Ácido pirimidina-2-carboxílico.

Reducción: Pirimidina-2-metanol.

Sustitución: Varios derivados de pirimidina sustituidos.

4. Aplicaciones en la Investigación Científica

El 2-Pirimidinocarboxilato de metilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de derivados de pirimidina más complejos.

Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antivirales.

Industria: Se utiliza en la producción de agroquímicos y otros productos químicos industriales.

Comparación Con Compuestos Similares

- Pyrimidine-2-carboxylic acid

- Pyrimidine-2-methanol

- Ethyl 2-Pyrimidine Carboxylate

Comparison: Methyl 2-Pyrimidine Carboxylate is unique due to its methyl ester group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the methyl ester group makes it more lipophilic, enhancing its ability to cross biological membranes .

Actividad Biológica

Methyl pyrimidine-2-carboxylate, a compound with a pyrimidine ring, has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

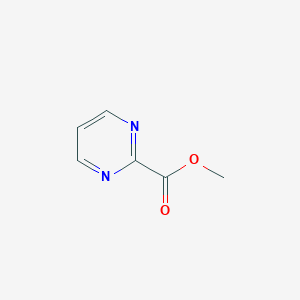

Chemical Structure:

- Molecular Formula: C6H6N2O2

- Molecular Weight: 138.12 g/mol

Synthesis:

Methyl pyrimidine-2-carboxylate can be synthesized through various methods, including the reaction of pyrimidine derivatives with carboxylic acids or their derivatives. This compound serves as a versatile building block for synthesizing more complex pyrimidine derivatives.

1. Antimicrobial Properties

Research indicates that methyl pyrimidine-2-carboxylate exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

2. Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes, although specific mechanisms remain to be fully elucidated.

3. Anti-inflammatory Effects

Methyl pyrimidine-2-carboxylate has demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated human microglia cells. The inhibition of the NF-kB inflammatory pathway is a crucial aspect of its mechanism of action.

The biological activity of methyl pyrimidine-2-carboxylate can be attributed to several biochemical pathways:

- Inhibition of Nitric Oxide Production: The compound effectively reduces NO production in activated microglia, which is crucial for neuroinflammation.

- Suppression of TNF-α Production: By inhibiting TNF-α, methyl pyrimidine-2-carboxylate may mitigate inflammatory responses in various tissues.

- ER Stress and Apoptosis Inhibition: The compound appears to inhibit endoplasmic reticulum (ER) stress and apoptosis, contributing to its neuroprotective effects .

Case Studies and Experimental Data

Applications in Drug Development

Methyl pyrimidine-2-carboxylate is being explored as a pharmacophore in drug development due to its promising biological activities:

- Neuroprotective Agents: Its ability to inhibit neuroinflammatory pathways positions it as a candidate for treating neurodegenerative disorders such as Alzheimer's disease.

- Antimicrobial and Antiviral Drugs: Given its antimicrobial and antiviral properties, further development could lead to new treatments for infectious diseases.

- Anti-inflammatory Drugs: The compound's efficacy in suppressing inflammation suggests potential applications in developing new anti-inflammatory medications.

Propiedades

IUPAC Name |

methyl pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-6(9)5-7-3-2-4-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQJEWAXHQDQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878879 | |

| Record name | 2-PYRIMIDINECARBOXYLIC ACID, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34253-03-7 | |

| Record name | 2-Pyrimidinecarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34253-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrimidinecarboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034253037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PYRIMIDINECARBOXYLIC ACID, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl pyrimidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.